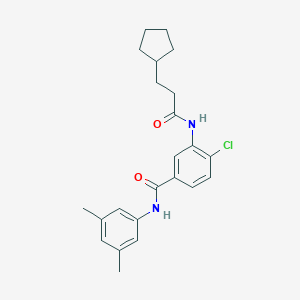![molecular formula C28H31ClN2O2 B309409 4-tert-butyl-N-{5-[(4-tert-butylbenzoyl)amino]-2-chlorophenyl}benzamide](/img/structure/B309409.png)
4-tert-butyl-N-{5-[(4-tert-butylbenzoyl)amino]-2-chlorophenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-{5-[(4-tert-butylbenzoyl)amino]-2-chlorophenyl}benzamide is a chemical compound that belongs to the class of benzamides. It is commonly known as BAY 43-9006 or Sorafenib and is used in the treatment of various types of cancer, including liver, kidney, and thyroid cancer.
Mécanisme D'action
The mechanism of action of 4-tert-butyl-N-{5-[(4-tert-butylbenzoyl)amino]-2-chlorophenyl}benzamide involves the inhibition of multiple kinases, including Raf-1, B-Raf, VEGFR-2, PDGFR-β, Flt-3, and c-KIT. By inhibiting these kinases, it prevents tumor cell proliferation, angiogenesis, and metastasis.
Biochemical and Physiological Effects
4-tert-butyl-N-{5-[(4-tert-butylbenzoyl)amino]-2-chlorophenyl}benzamide has been shown to have various biochemical and physiological effects. It inhibits the activity of multiple kinases involved in tumor cell proliferation, angiogenesis, and metastasis. It also induces apoptosis in tumor cells and inhibits the growth of new blood vessels, thereby preventing the spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-tert-butyl-N-{5-[(4-tert-butylbenzoyl)amino]-2-chlorophenyl}benzamide in lab experiments is its effectiveness in inhibiting multiple kinases involved in tumor cell proliferation, angiogenesis, and metastasis. However, one of the limitations is its toxicity, which can affect normal cells as well.
Orientations Futures
There are several future directions for the research on 4-tert-butyl-N-{5-[(4-tert-butylbenzoyl)amino]-2-chlorophenyl}benzamide. One direction is to investigate its effectiveness in combination with other anticancer drugs. Another direction is to study its potential use in the treatment of other types of cancer. Additionally, research can be conducted to explore its potential use in the treatment of other diseases, such as autoimmune disorders and inflammatory diseases.
Conclusion
In conclusion, 4-tert-butyl-N-{5-[(4-tert-butylbenzoyl)amino]-2-chlorophenyl}benzamide is a chemical compound that has been extensively studied for its anticancer properties. It works by inhibiting the activity of multiple kinases involved in tumor cell proliferation, angiogenesis, and metastasis. While it has several advantages for lab experiments, its toxicity can limit its use. However, there are several future directions for research on this compound, including investigating its effectiveness in combination with other anticancer drugs and exploring its potential use in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of 4-tert-butyl-N-{5-[(4-tert-butylbenzoyl)amino]-2-chlorophenyl}benzamide involves the reaction between 4-tert-butylbenzoic acid and 5-aminosalicylic acid. The resulting product is then reacted with thionyl chloride to form the corresponding acid chloride. Finally, the acid chloride is reacted with 2-amino-5-chlorobenzonitrile to yield 4-tert-butyl-N-{5-[(4-tert-butylbenzoyl)amino]-2-chlorophenyl}benzamide.
Applications De Recherche Scientifique
4-tert-butyl-N-{5-[(4-tert-butylbenzoyl)amino]-2-chlorophenyl}benzamide has been extensively studied for its anticancer properties. It works by inhibiting the activity of multiple kinases involved in tumor cell proliferation, angiogenesis, and metastasis. It has been shown to be effective in the treatment of various types of cancer, including liver, kidney, and thyroid cancer.
Propriétés
Nom du produit |
4-tert-butyl-N-{5-[(4-tert-butylbenzoyl)amino]-2-chlorophenyl}benzamide |
|---|---|
Formule moléculaire |
C28H31ClN2O2 |
Poids moléculaire |
463 g/mol |
Nom IUPAC |
4-tert-butyl-N-[3-[(4-tert-butylbenzoyl)amino]-4-chlorophenyl]benzamide |
InChI |
InChI=1S/C28H31ClN2O2/c1-27(2,3)20-11-7-18(8-12-20)25(32)30-22-15-16-23(29)24(17-22)31-26(33)19-9-13-21(14-10-19)28(4,5)6/h7-17H,1-6H3,(H,30,32)(H,31,33) |
Clé InChI |
DPKJBWLMMTXVDI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-chlorophenyl)-4-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309326.png)
![3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B309328.png)
![4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309329.png)
![4-chloro-N-isobutyl-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309330.png)
![Propyl 2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B309331.png)
![4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B309334.png)
![3,4-dichloro-N-[3-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309336.png)
![3,4-dichloro-N-{3-[(4-methoxyanilino)carbonyl]phenyl}benzamide](/img/structure/B309338.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-isopentylbenzamide](/img/structure/B309341.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-phenylbenzamide](/img/structure/B309342.png)
![N-(2-chlorophenyl)-4-[(3-cyclopentylpropanoyl)amino]benzamide](/img/structure/B309343.png)

![N-(4-chlorophenyl)-2-[(3-cyclopentylpropanoyl)amino]benzamide](/img/structure/B309345.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B309347.png)